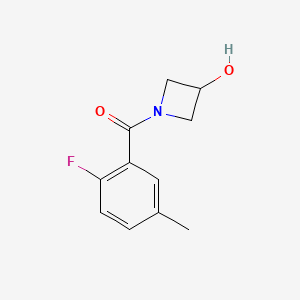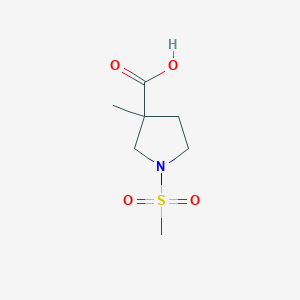![molecular formula C16H19NO4 B7569310 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid, also known as MMPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMPC is a derivative of pyrrolidine and has been shown to have several unique properties that make it an attractive candidate for use in various experiments.
作用機序
The exact mechanism of action of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neurotransmitter activity. 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has been shown to enhance the activity of GABA receptors, which may account for its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has a variety of biochemical and physiological effects on the body. It has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has also been shown to increase the release of GABA, which is a neurotransmitter that is involved in the regulation of neuronal activity.
実験室実験の利点と制限
One of the main advantages of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid for use in lab experiments is its unique properties. 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has been shown to have both analgesic and anticonvulsant effects, making it a potentially useful compound for the treatment of a variety of neurological disorders. However, one of the limitations of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid is that its mechanism of action is not yet fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid. One area of research could be to further investigate its mechanism of action and how it interacts with the GABAergic system in the brain. Another potential direction could be to explore its potential use in the treatment of specific neurological disorders, such as epilepsy or chronic pain. Additionally, research could be conducted to investigate the potential side effects of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid and how it interacts with other drugs and compounds.
合成法
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyphenylacetic acid to form the desired product, 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid.
科学的研究の応用
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has been extensively studied for its potential use in scientific research. One of the main applications of 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid is in the field of neuroscience, where it has been shown to have a variety of effects on the brain and nervous system. 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid has been shown to have both analgesic and anticonvulsant properties, making it a potentially useful compound for the treatment of a variety of neurological disorders.
特性
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(15(19)20)9-10-17(11-16)14(18)8-7-12-5-3-4-6-13(12)21-2/h3-8H,9-11H2,1-2H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHMOLBMWOUFO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C=CC2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(C1)C(=O)/C=C/C2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)


![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B7569315.png)

![2-amino-4-fluoro-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7569331.png)

